Ethyl Chroman-2-carboxylate
Overview
Description
Ethyl Chroman-2-carboxylate is an organic compound belonging to the chromane family, which is a subclass of benzopyran derivatives. Chromanes are known for their diverse biological and pharmacological activities. This compound is characterized by its chromane core structure with an ethyl ester functional group at the second carbon position.
Mechanism of Action
Target of Action
Ethyl Chroman-2-carboxylate, also known as chroman-2-carboxylic acid ethyl ester, is a compound that has been studied for its potential biological and pharmacological activities . .
Mode of Action
It is known that the compound can be synthesized through a highly enantio- and diastereoselective method using an organocatalytic domino michael/hemiacetalization reaction of aliphatic aldehydes and (e)-2-(2-nitrovinyl)phenols followed by a pcc oxidation and dehydroxylation .
Biochemical Pathways
Chroman derivatives, to which this compound belongs, are known to be involved in various biological and pharmacological activities .
Result of Action
Chroman derivatives are known to exhibit unique biological and pharmacological activities, such as antineoplastic activity, antiherpetic activity, and inhibitive activities against protein kinases, aldose reductase, and hiv-1 reverse transcriptase .
Action Environment
It is known that the synthesis of chroman derivatives can be influenced by various factors, including the presence of light, photoredox catalysts, base, anhydrous solvent, and an inert atmosphere .
Biochemical Analysis
Biochemical Properties
It is known that chromanones and chromanones derivatives, to which Ethyl Chroman-2-carboxylate belongs, exhibit significant biological activities
Cellular Effects
Chromanone derivatives have been reported to affect a number of important cellular processes, including cellular growth control, apoptosis, immune and inflammatory responses, and cellular stress responses . It is plausible that this compound may have similar effects on cell function.
Molecular Mechanism
It is known that the synthesis of chroman-2-ones and chromanes involves a highly enantio- and diastereoselective method using an organocatalytic domino Michael/hemiacetalization reaction of aliphatic aldehydes and (E)-2-(2-nitrovinyl)phenols followed by a PCC oxidation and dehydroxylation . This suggests that this compound may exert its effects at the molecular level through similar mechanisms.
Temporal Effects in Laboratory Settings
It is known that the synthesis of chroman-2-ones and chromanes can yield products in good to high yields (up to 97%) and excellent diastereoselectivities (up to 99:1 dr) and enantioselectivities (up to 99% ee) . This suggests that this compound may have stable, long-term effects on cellular function in in vitro or in vivo studies.
Dosage Effects in Animal Models
It is known that drug metabolism in animal models and humans can vary greatly between different species . Therefore, the effects of this compound at different dosages in animal models would need to be studied carefully.
Metabolic Pathways
Chromanone derivatives are known to be involved in a variety of metabolic pathways . Therefore, it is plausible that this compound may interact with various enzymes or cofactors in these pathways.
Transport and Distribution
It is known that chromanone derivatives can exhibit a broad variety of biological and pharmaceutical activities , suggesting that this compound may be transported and distributed in a similar manner.
Subcellular Localization
Given the diverse biological activities of chromanone derivatives , it is plausible that this compound may be localized to specific compartments or organelles within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl Chroman-2-carboxylate typically involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols through an organocatalytic domino Michael/hemiacetalization reaction. This is followed by oxidation and dehydroxylation steps. The reaction is catalyzed by modularly designed organocatalysts, which are self-assembled from cinchona alkaloid derivatives and amino acids in the reaction media. The reaction conditions include the use of a photoredox catalyst, base, anhydrous solvent, and an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
Ethyl Chroman-2-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion to chroman-2-one derivatives.
Reduction: Reduction of the nitro group to an amino group.
Substitution: Nucleophilic substitution reactions at the ester group.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Chroman-2-one derivatives.
Reduction: Amino chromane derivatives.
Substitution: Various substituted chromane derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl Chroman-2-carboxylate can be compared with other similar compounds, such as:
Chroman-2-one: Lacks the ethyl ester group but shares the chromane core structure.
Chroman-4-one: Differs in the position of the carbonyl group.
Coumarin: Contains a lactone ring fused to a benzene ring, similar to chromane derivatives but with different functional groups.
This compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other chromane derivatives .
Properties
IUPAC Name |
ethyl 3,4-dihydro-2H-chromene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-2-14-12(13)11-8-7-9-5-3-4-6-10(9)15-11/h3-6,11H,2,7-8H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSOZUQKKUGXCEN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC2=CC=CC=C2O1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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